

## 3-Methylstyrene CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 3-Methylstyrene

#### Introduction

This technical guide provides a comprehensive overview of **3-Methylstyrene**, a significant aromatic hydrocarbon used as a chemical intermediate in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis, and analytical characterization.

## **Chemical Identity**

- IUPAC Name: 1-ethenyl-3-methylbenzene[1]
- CAS Number: 100-80-1[1][2][3][4]
- Synonyms: 3-Vinyltoluene, m-Methylstyrene, Benzene, 1-ethenyl-3-methyl-, 1-Methyl-3-vinylbenzene[2][5][6]

## **Physicochemical Properties**

The quantitative properties of **3-Methylstyrene** are summarized in the table below for easy reference.

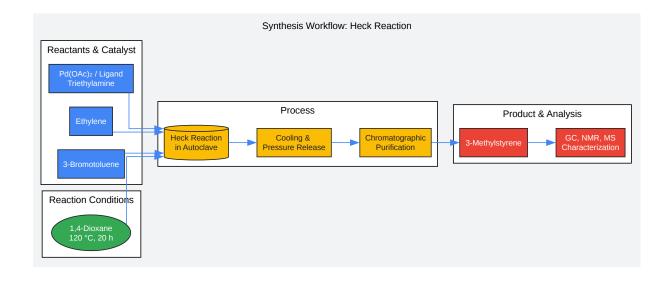


| Property                 | Value                                                                 | Source(s) |
|--------------------------|-----------------------------------------------------------------------|-----------|
| Molecular Formula        | C <sub>9</sub> H <sub>10</sub>                                        | [1][2]    |
| Molecular Weight         | 118.18 g/mol                                                          | [3][4][5] |
| Melting Point            | -82 to -81 °C                                                         | [2][5][7] |
| Boiling Point            | 170 to 171 °C                                                         | [2][5][7] |
| Density                  | 0.89 g/mL at 25 °C                                                    | [5][7]    |
| Refractive Index (n20/D) | 1.541                                                                 | [2][5][7] |
| Flash Point              | 51 °C (123.8 °F) - closed cup                                         | [5]       |
| Water Solubility         | 0.09 g/L at 20 °C                                                     | [7][8]    |
| Solubility               | Soluble in Methanol, Ether,<br>Benzene, Acetone, Ethanol,<br>Heptane. | [2][7][8] |

# **Synthesis and Experimental Protocols**

**3-Methylstyrene** can be synthesized through various methods. A common laboratory-scale synthesis involves a Palladium-catalyzed Heck reaction.

## Synthesis of 3-Methylstyrene via Heck Reaction


This protocol describes a general procedure for the synthesis of **3-Methylstyrene** from 3-bromotoluene and ethylene.

#### Experimental Protocol:

- Catalyst Preparation: In a 100 mL Schlenk vial, dissolve 0.75 mol% of palladium(II) acetate (Pd(OAc)<sub>2</sub>) and 3.0 mol% of a suitable phosphine ligand in 14 mL of 1,4-dioxane.
- Reaction Setup: Transfer 2.0 mL of the catalyst stock solution to a 4 mL vial equipped with a septum, a needle, and a stirring bar.



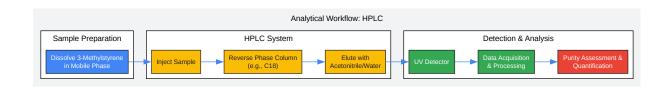
- Addition of Reactants: To the vial, add 1 mmol of 3-bromotoluene and 1.5 equivalents of triethylamine (NEt<sub>3</sub>).
- Pressurization: Place the vial in a 300 mL autoclave. Purge the autoclave with ethylene several times and then pressurize with 10 bar of ethylene.
- Reaction: Heat the reaction mixture to 120 °C and stir for 20 hours.
- Work-up: After cooling to room temperature, carefully release the pressure. The product can be purified by chromatography.
- Characterization: The final product is characterized by Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.[1]



Click to download full resolution via product page

Synthesis of **3-Methylstyrene** via Heck Reaction.

# **Analytical Characterization**




Accurate characterization of **3-Methylstyrene** is crucial for its use in research and development. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### **High-Performance Liquid Chromatography (HPLC)**

Experimental Protocol:

- Method: Reverse Phase (RP) HPLC.[4]
- Column: A C18 column, such as Newcrom R1, is suitable.[4]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water with phosphoric acid is a common mobile phase. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]
- Detection: UV detection at a suitable wavelength (e.g., 254 nm).
- Application: This method can be used for purity assessment and quantification. It is also scalable for preparative separation to isolate impurities.[4]



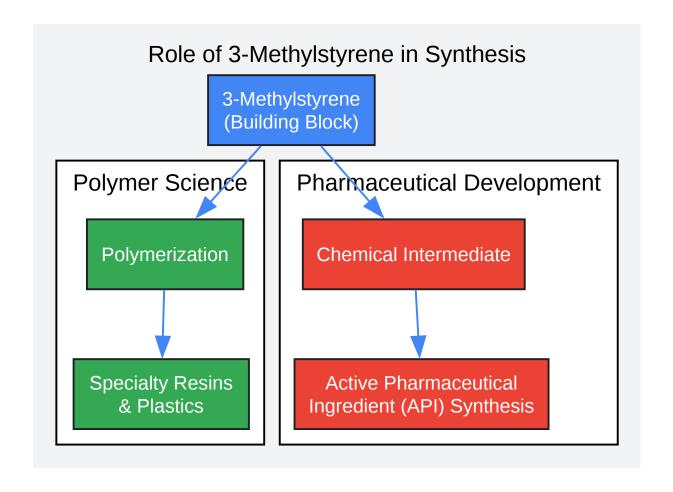
Click to download full resolution via product page

General workflow for HPLC analysis of **3-Methylstyrene**.

## **Spectroscopic Analysis**

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - 1H NMR: A typical spectrum is acquired in deuterated chloroform (CDCl₃). The spectrum will show characteristic peaks for the vinyl protons, aromatic protons, and the methyl




group protons.[9]

- 13C NMR: Provides information on the carbon skeleton of the molecule.
- Infrared (IR) Spectroscopy:
  - The IR spectrum of 3-Methylstyrene will exhibit characteristic absorption bands for C-H stretching of the vinyl group, aromatic C-H stretching, and C=C stretching of the aromatic ring and the vinyl group.[10][11]
- Mass Spectrometry (MS):
  - Electron ionization (EI) mass spectrometry will show a molecular ion peak corresponding to the molecular weight of 3-Methylstyrene (m/z = 118).[12] Fragmentation patterns can further confirm the structure.

## **Applications in Research and Drug Development**

**3-Methylstyrene** serves as a versatile building block in organic synthesis. Its primary application is in the production of polymers and resins.[13] In the context of pharmaceuticals, it is used as a chemical intermediate for the synthesis of more complex molecules.[7][8]





Click to download full resolution via product page

Logical relationship of **3-Methylstyrene** as an intermediate.

# Safety and Handling

**3-Methylstyrene** is a flammable liquid and vapor and may be harmful if inhaled. It can cause skin and eye irritation.[3]

- Handling: Handle in a well-ventilated area, away from sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][14]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] It is often stabilized with an inhibitor like 4-tert-butylcatechol or 3,5-di-tert-butylcatechol to prevent polymerization.



 Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous waste.[15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 3-METHYLSTYRENE synthesis chemicalbook [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 3-Methylstyrene | SIELC Technologies [sielc.com]
- 5. 3-甲基苯乙烯 99%, contains 0.1% 3,5-di-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-Ethenyl-3-methylbenzene | C9H10 | CID 7529 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-METHYLSTYRENE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. 3-METHYLSTYRENE | 100-80-1 [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 3-METHYLSTYRENE(100-80-1) IR Spectrum [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Benzene, 1-ethenyl-3-methyl- [webbook.nist.gov]
- 13. Toxicology and carcinogenesis studies of alpha-methylstyrene (Cas No. 98-83-9) in F344/N rats and B6C3F1 mice (inhalation studies) PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Methylstyrene CAS number and IUPAC name].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089682#3-methylstyrene-cas-number-and-iupac-name]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com